2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
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Overview
Description
2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound belonging to the class of benzopyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one typically involves multicomponent reactions. One efficient method includes a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Chemical Reactions Analysis
2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions are often more complex derivatives with potential pharmacological properties .
Scientific Research Applications
2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other benzopyranoquinoxaline derivatives, such as:
6,12-dihydro(l)benzopyrano[3,4-b][1,4]benzothiazin-6-one: This compound has similar structural features but includes a sulfur atom, which can alter its reactivity and biological activity.
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds have a pyrazole ring, providing different pharmacological properties and applications.
The uniqueness of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one lies in its specific chlorine substitution and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
918897-93-5 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-chloro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C15H9ClN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H |
InChI Key |
SEECWYITQNRJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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